molecular formula C2H6O4S B3326801 Di(113C)methyl sulfate CAS No. 286013-18-1

Di(113C)methyl sulfate

Cat. No.: B3326801
CAS No.: 286013-18-1
M. Wt: 128.12 g/mol
InChI Key: VAYGXNSJCAHWJZ-ZDOIIHCHSA-N
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Description

Di(113C)methyl sulfate is a chemical compound with the molecular formula C2H6O4S. It is a derivative of dimethyl sulfate, where the carbon atoms are isotopically labeled with carbon-13. This compound is primarily used in research settings, particularly in studies involving isotopic labeling and tracing.

Preparation Methods

Synthetic Routes and Reaction Conditions: Di(113C)methyl sulfate can be synthesized through the esterification of isotopically labeled methanol (113C-methanol) with sulfuric acid. The reaction typically involves the following steps:

    Esterification: 113C-methanol reacts with sulfuric acid to form methyl hydrogen sulfate.

    Dehydration: The methyl hydrogen sulfate undergoes dehydration to produce this compound.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:

Chemical Reactions Analysis

Types of Reactions: Di(113C)methyl sulfate undergoes several types of chemical reactions, including:

    Substitution Reactions: It acts as a methylating agent, transferring a methyl group to nucleophiles such as phenols, amines, and thiols.

    Hydrolysis: In the presence of water, it hydrolyzes to produce methanol and sulfuric acid.

Common Reagents and Conditions:

    Nucleophiles: Phenols, amines, thiols.

    Conditions: Typically, these reactions are carried out under basic conditions to facilitate the nucleophilic attack.

Major Products:

    Methylated Derivatives: The primary products are methylated derivatives of the nucleophiles used in the reaction.

Scientific Research Applications

Di(113C)methyl sulfate has several applications in scientific research:

    Isotopic Labeling: It is used in studies involving isotopic labeling to trace the pathways of carbon atoms in chemical reactions.

    Methylation Studies: It serves as a methylating agent in organic synthesis, helping to study the effects of methylation on various compounds.

    Pharmaceutical Research: It is used in the synthesis of isotopically labeled pharmaceuticals for metabolic studies and drug development.

Mechanism of Action

The primary mechanism of action of di(113C)methyl sulfate involves its role as a methylating agent. The compound transfers a methyl group to nucleophiles through an S_N2 reaction mechanism. The sulfur atom in this compound is highly electrophilic, facilitating the nucleophilic attack by the substrate. This results in the formation of a methylated product and the release of sulfuric acid .

Comparison with Similar Compounds

    Dimethyl Sulfate: The non-isotopically labeled version of di(113C)methyl sulfate.

    Diethyl Sulfate: Another alkylating agent with similar properties but different alkyl groups.

    Methyl Triflate: A more reactive methylating agent used in organic synthesis.

Uniqueness: this compound is unique due to its isotopic labeling, which makes it particularly valuable in research applications involving isotopic tracing. This allows for detailed studies of reaction mechanisms and metabolic pathways that are not possible with non-labeled compounds .

Properties

IUPAC Name

di(113C)methyl sulfate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6O4S/c1-5-7(3,4)6-2/h1-2H3/i1+1,2+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAYGXNSJCAHWJZ-ZDOIIHCHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COS(=O)(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH3]OS(=O)(=O)O[13CH3]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

286013-18-1
Record name 286013-18-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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